
lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane is a chemical compound that features a lithium ion coordinated with a furan and dioxane moiety. Compounds containing lithium are often of interest due to their applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane typically involves the reaction of a furan derivative with a dioxane derivative in the presence of a lithium source. Common lithium sources include lithium hydroxide or lithium chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may be conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of advanced materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxepane: Contains a dioxepane ring, offering different chemical properties.
Uniqueness
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane is unique due to its specific ring structure and the presence of a lithium ion. This combination can impart distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
88308-81-0 |
|---|---|
Fórmula molecular |
C8H9LiO3 |
Peso molecular |
160.1 g/mol |
Nombre IUPAC |
lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane |
InChI |
InChI=1S/C8H9O3.Li/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h1,3,8H,2,5-6H2;/q-1;+1 |
Clave InChI |
ASDCUERAMIDUSY-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1COC(OC1)C2=CC=[C-]O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


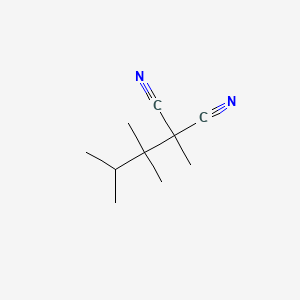
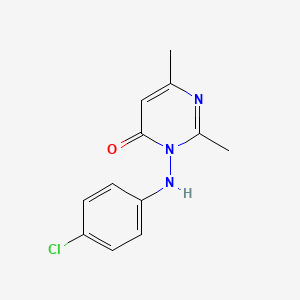
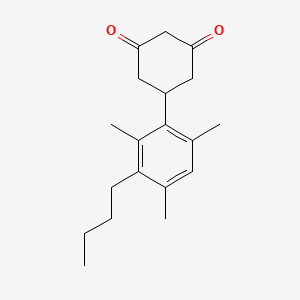
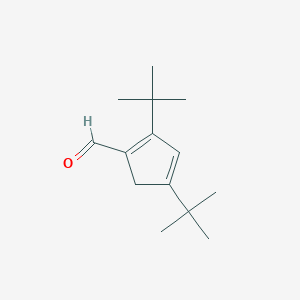
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
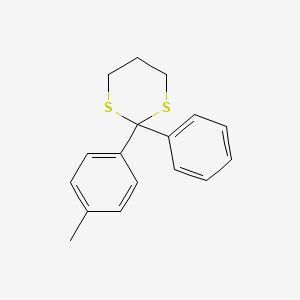
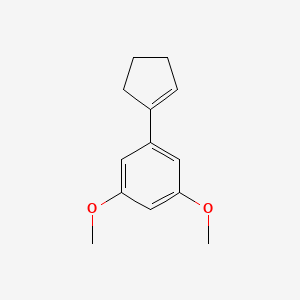
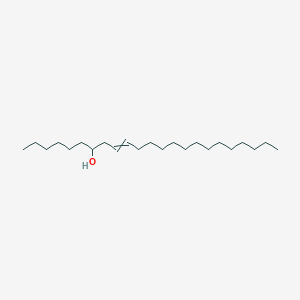
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
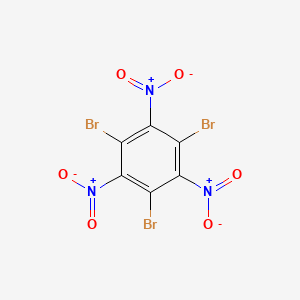
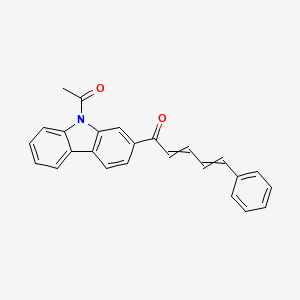
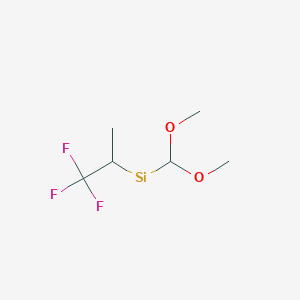
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
